Braco-19 is a synthetic, small-molecule G-quadruplex stabilizing ligand that exhibits high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. [] It is a trisubstituted acridine derivative, specifically N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide). [] Braco-19 has emerged as a valuable tool in scientific research for investigating the biological roles of G-quadruplexes and exploring their potential as therapeutic targets for various diseases, particularly cancer. [, , , , , , , , , , , , ]
Braco-19 features a central acridine moiety substituted with a 4-(dimethylamino)phenylamino group at the 9-position and two 3-pyrrolidin-1-ylpropanamide side chains at the 3- and 6-positions. [, ] The planar acridine ring system enables Braco-19 to stack effectively onto the terminal G-tetrad of G-quadruplex structures. [, , ] The side chains contribute to its water solubility and enhance its binding affinity to G-quadruplexes through electrostatic interactions with the negatively charged phosphate backbone of DNA. [, ]
Braco-19 exerts its biological effects primarily by stabilizing G-quadruplex DNA structures. [, , , , , , , , , , , , ] This stabilization can interfere with various cellular processes, including:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: